molecular formula C19H23N3O2 B2766942 3-((6-methylpyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide CAS No. 1903655-31-1

3-((6-methylpyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide

Cat. No.: B2766942
CAS No.: 1903655-31-1
M. Wt: 325.412
InChI Key: JVZLSKSOUSZECW-UHFFFAOYSA-N
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Description

3-((6-methylpyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a phenethyl group, and a 6-methylpyridin-2-yloxy moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((6-methylpyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.

    Substitution: The phenethyl and 6-methylpyridin-2-yloxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, alkylating agents, and organometallic compounds are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-((6-methylpyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: What sets 3-((6-methylpyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(6-methylpyridin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-6-5-9-18(21-15)24-17-11-13-22(14-17)19(23)20-12-10-16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZLSKSOUSZECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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